molecular formula C21H19ClN6O2 B2812492 2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone CAS No. 1105219-52-0

2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Cat. No. B2812492
CAS RN: 1105219-52-0
M. Wt: 422.87
InChI Key: YLWJBRWTJLJEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19ClN6O2 and its molecular weight is 422.87. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

This compound, as part of the 1,2,4-triazole derivatives family, demonstrates significant relevance in the field of medicinal chemistry due to its antimicrobial and antitumor properties. The derivates of 1,2,4-triazole have been synthesized and investigated for their potential in various biological activities.

  • Antimicrobial Activities : Some novel 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, showing good to moderate activities against various microorganisms. This highlights the compound's potential utility in combating bacterial and fungal infections (Bektaş et al., 2007).

  • Antitumor Activities : Derivatives of this compound have been tested for their antitumor activities, particularly against breast cancer cells. Studies reveal that specific derivatives exhibit promising antiproliferative effects, which could be significant in the development of cancer therapeutics (Yurttaş et al., 2014).

Applications in Receptor Antagonism and Diabetes Management

Further research showcases the compound's versatility in therapeutic applications, focusing on receptor antagonism and diabetes management.

  • Receptor Antagonism : Piperazine-derived triazolo pyrazines, which share structural similarities with 2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone, have been synthesized and found to act as antagonists to specific adenosine receptors. This property is crucial for the potential development of treatments for various central nervous system disorders (Peng et al., 2005).

  • Anti-Diabetic Applications : Compounds structurally related to this compound have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, positioning them as promising candidates for anti-diabetic medications. The inhibition of DPP-4 is a known mechanism for managing diabetes, demonstrating the compound's potential in this therapeutic area (Bindu et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c22-16-5-3-15(4-6-16)14-20(29)27-11-9-26(10-12-27)19-8-7-18-23-24-21(28(18)25-19)17-2-1-13-30-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWJBRWTJLJEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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